N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a bromomethoxybenzamide structure
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3S/c1-27-18-9-6-12(10-15(18)22)20(26)23-13-7-8-14(17(25)11-13)21-24-16-4-2-3-5-19(16)28-21/h2-11,25H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJSILRNQIUOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl compound using a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide (DMF) as the solvent.
Introduction of Bromomethoxybenzamide: The final step involves the bromination and methoxylation of the phenyl ring, followed by the formation of the amide bond to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under suitable conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of luminescent materials and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its role in modulating enzyme activity and protein interactions, making it a valuable tool in biochemical assays.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide is unique due to the presence of the bromine and methoxy groups, which enhance its reactivity and potential biological activity. These functional groups allow for further chemical modifications, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
